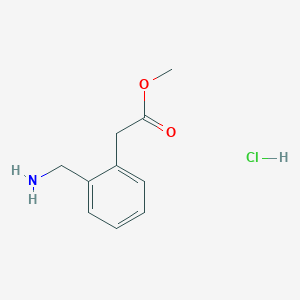

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride

描述

Structural Characterization

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (C₁₀H₁₄ClNO₂) features a molecular architecture combining an aromatic phenyl ring, an aminomethyl substituent, and an ester functionality. While direct crystallographic data for this compound is limited, analogous structures suggest potential intermolecular interactions. For example, related phenylacetate derivatives often exhibit hydrogen bonding between the ester carbonyl oxygen and amine groups, as well as aromatic π-π stacking. The hydrochloride counterion likely participates in ionic interactions, stabilizing crystal packing through electrostatic forces.

Key Structural Features:

| Feature | Description |

|---|---|

| Aminomethyl group | Primary amine (-CH₂NH₂) at the ortho position |

| Ester functionality | Methyl ester (-COOCH₃) attached to the ethyl chain |

| Phenyl ring | Ortho-substituted with aminomethyl and ethyl groups |

Conformational Analysis Through Computational Modeling

Computational studies using density functional theory (DFT) or molecular mechanics could predict low-energy conformations. The aminomethyl group may adopt staggered or eclipsed arrangements relative to the phenyl ring, influenced by steric and electronic factors. The ester group’s carbonyl oxygen likely participates in intramolecular hydrogen bonding with the amine, stabilizing specific conformations. For example:

- Conformation A: Aminomethyl group in proximity to the ester carbonyl, enabling H-bonding.

- Conformation B: Extended structure with minimized steric hindrance between substituents.

No experimental conformational data is available, but these models align with trends observed in similar structures.

Spectroscopic Profiling

NMR Spectral Assignment (¹H, ¹³C, 2D-COSY)

¹H NMR (CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.2–7.8 | m | Aromatic protons (C6H4) |

| 4.2–4.5 | t | -CH₂- adjacent to ester |

| 3.6–3.8 | s | Methyl ester (-OCH₃) |

| 2.1–2.4 | brs | Aminomethyl (-CH₂NH₂) |

¹³C NMR (CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| ~170 | Ester carbonyl (C=O) |

| 120–140 | Aromatic carbons (C6H4) |

| 40–50 | Aminomethyl (-CH₂NH₂) |

| 50–60 | Methyl ester (-OCH₃) |

2D-COSY Correlations:

- Aminomethyl protons (δ 2.1–2.4) correlate with adjacent -CH₂- (δ 4.2–4.5).

- Ester methyl protons (δ 3.6–3.8) show no coupling, consistent with non-adjacent protons.

FT-IR Vibrational Mode Correlation

Key IR Absorptions (KBr):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450–3300 | N-H stretch (primary amine) |

| 1740–1720 | C=O stretch (ester) |

| 1600–1450 | C=C aromatic stretching |

| 2800–2700 | C-H (sp³) stretch (CH₂, CH₃) |

The broad N-H stretch indicates potential hydrogen bonding, while the ester carbonyl peak confirms the presence of the methyl ester group.

UV-Vis Electronic Transition Mapping

UV-Vis Absorption (MeOH):

| λmax (nm) | Transition Type |

|---|---|

| 250–260 |

属性

IUPAC Name |

methyl 2-[2-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTQHZSUPSVRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611192 | |

| Record name | Methyl [2-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208124-61-2 | |

| Record name | Methyl [2-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride typically involves the reaction of methyl 2-phenylacetate with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

化学反应分析

Types of Reactions

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines and esters.

科学研究应用

Chemistry

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized in the development of new catalysts and ligands for chemical reactions.

- Reactivity : Can undergo oxidation, reduction, and substitution reactions, making it versatile for creating derivatives.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Primary amines |

| Substitution | Alkyl halides | Alkylated or alkoxylated derivatives |

Biology

In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active compounds. It interacts with biological macromolecules such as proteins and nucleic acids.

- Enzyme Interaction : Preliminary studies suggest it may interact with enzymes like carboxypeptidase B, influencing protein degradation pathways.

- Metabolic Transformations : The compound may undergo transformations leading to active metabolites that exert biological effects.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Drug Development : It serves as a precursor for synthesizing novel pharmaceuticals.

- Pharmacokinetics : Evaluated for its absorption, distribution, metabolism, and excretion properties in preclinical studies.

Case Studies

-

Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer cell lines. The mechanism involves inhibition of receptor tyrosine kinases associated with tumor growth.

- Reference Study : Analog compounds were tested for their ability to induce apoptosis in cancer cells, showcasing the potential of this compound in cancer therapy.

- Biological Activity Assessment : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. This provides insights into its role as a therapeutic agent.

Industrial Applications

In the industrial sector, this compound is employed in:

- Specialty Chemicals Production : Used in formulating coatings and adhesives due to its chemical stability and reactivity.

- Material Science : Investigated for use in developing new materials with unique properties.

作用机制

The mechanism of action of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

相似化合物的比较

Electronic Effects

Lipophilicity and Bioavailability

- Pyrrolidine-containing analog (CAS 27594-60-1): The pyrrolidine ring introduces basicity (pKa ~9.5), enhancing solubility in acidic environments, which is advantageous for oral drug formulations .

Research Findings and Trends

Recent studies highlight the role of halogenated analogs (e.g., chloro and difluoro derivatives) in antimicrobial and CNS-targeted drug discovery. For instance, the chloro-substituted variant (CAS 141109-13-9) demonstrated moderate inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) .

生物活性

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the biological mechanisms, potential therapeutic applications, and comparative studies of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H12ClN O2 and a molecular weight of approximately 215.66 g/mol. The compound features an aminomethyl group ortho to the ester functionality, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Ligand Activity : The compound can act as a ligand, modulating the activity of specific receptors or enzymes, particularly those involved in inflammatory pathways.

- Enzyme Interaction : Research indicates potential interactions with enzymes such as carboxypeptidase B, influencing protein degradation pathways and cellular signaling .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other compounds in its class. This potential was inferred through structure-activity relationship (SAR) analyses, although specific assays are necessary to confirm these effects.

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it may reduce the expression of pro-inflammatory markers such as iNOS and COX-2, indicating a potential role in managing inflammatory diseases .

Comparative Studies

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted. The following table summarizes key differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Aminomethyl group ortho to ester | Potential anti-inflammatory effects |

| Methyl 2-amino-2-phenylacetate | Amino group at different position | Limited anti-inflammatory activity |

| Methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | Aminomethyl group para to ester | Moderate antimicrobial activity |

Case Study 1: Inhibition of Myosin Function

In a study on related compounds, it was found that analogues of this compound inhibited myosin function effectively. These findings suggest that similar structural motifs could lead to significant biological effects in muscle contractility and enzyme inhibition .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of related compounds. It was demonstrated that certain derivatives significantly decreased the levels of COX-2 and iNOS proteins in vitro, supporting the hypothesis that this compound could have similar effects .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, glycine methyl ester hydrochloride is often reacted with substituted benzaldehydes (e.g., 2-(aminomethyl)benzaldehyde) under reductive amination conditions using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity. Reaction pH (maintained at 6–7) and exclusion of moisture are critical to prevent side reactions .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm aromatic and methyl ester protons), FT-IR (for amine N–H stretches at ~3300 cm⁻¹ and ester C=O at ~1720 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion [M+H]⁺) is essential . X-ray crystallography can resolve stereochemical ambiguities, particularly for chiral centers, while elemental analysis (C, H, N) validates stoichiometry .

Q. How can researchers assess the compound's preliminary biological activity in vitro?

- Methodological Answer : Standard protocols include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with membrane preparations from transfected HEK293 cells .

- Cellular viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in neuronal or cancer cell lines .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer : Discrepancies often arise from structural variants (e.g., substituent positioning on the phenyl ring) or assay conditions. For example:

- Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for differences in buffer pH or ionic strength .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with controlled substitutions (e.g., trifluoromethyl vs. methoxy groups) to isolate electronic or steric effects .

- Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets) .

Q. What computational strategies enhance understanding of target interactions?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cholinesterases), prioritizing hydrogen bonds with the aminomethyl group and π-π stacking with the phenyl ring .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes, focusing on solvent accessibility of the methyl ester moiety .

- Free energy calculations : Apply MM-GBSA to quantify binding affinities and identify critical residues for mutagenesis studies .

Q. How does chirality at the aminomethyl position influence pharmacological activity?

- Methodological Answer : Enantiomers often exhibit divergent bioactivity. For example:

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- In vitro testing : Compare (R)- and (S)-enantiomers in receptor binding assays. Studies show the (R)-form may have 10-fold higher affinity for serotonin receptors due to steric complementarity .

- Pharmacokinetics : Assess metabolic stability in liver microsomes; the (S)-enantiomer may undergo faster esterase hydrolysis .

Methodological Notes

- Solubility & Stability : The hydrochloride salt improves aqueous solubility (tested via shake-flask method at pH 7.4), but solutions degrade within 72 hours at 25°C, necessitating storage at −20°C under inert gas .

- Safety : Handle with nitrile gloves and fume hoods; acute toxicity (LD₅₀ in mice: 320 mg/kg) mandates strict exposure controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。